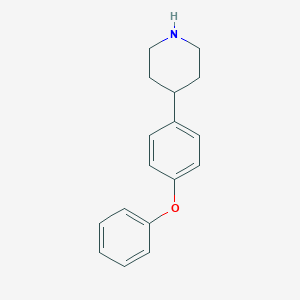

4-(4-フェノキシフェニル)ピペリジン

概要

説明

4-(4-Phenoxyphenyl)piperidine, also known as 4-(4-Phenoxyphenyl)piperidine, is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Phenoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Phenoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬と合成

ピペリジン類は、4-(4-フェノキシフェニル)ピペリジンを含め、創薬のための最も重要な合成フラグメントの一つです . 医薬品業界で重要な役割を果たしています . その誘導体は、アルカロイドに加えて20種類以上の医薬品に含まれています .

抗がん作用

ピペリジンは、乳がん、前立腺がん、結腸がん、肺がん、卵巣がんなどの癌に対する潜在的な臨床薬として作用します . たとえば、ピペリジン誘導体である1-(2-(4-(ジベンゾ[b,f]チエピン-10-イル)フェノキシ)エチル)ピペリジン(DTPEP)は、タモキシフェン(TAM)から合成されました。 DTPEPの効果は、エストロゲン受容体(ER)陰性細胞(MDA-MB-231)とER陽性細胞(MCF-7)の両方で観察されています .

細胞遊走の阻害

ピペリンとピペリジンは両方とも、細胞遊走を阻害し、細胞周期の停止を助け、癌細胞の生存を抑制します .

重要なシグナル伝達経路の調節

STAT-3、NF-κB、PI3k/Aκt、JNK/p38-MAPK、TGF-ß/SMAD、Smac/DIABLO、p-IκBなど、癌の発症に不可欠ないくつかの重要なシグナル伝達経路は、これらの2つの植物化学物質によって調節されています .

生物活性ピペリジンの合成

ピペリジン含有化合物は、医薬品の構築のための最も重要な合成医薬ブロックの一つです . そのため、置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

抗増殖および抗転移効果

天然ハーブから単離されたいくつかのピペリジンアルカロイドは、 in vitroおよび in vivoの両方で、さまざまな種類の癌に対する抗増殖および抗転移効果を示すことがわかりました

作用機序

Target of Action

The primary target of 4-(4-Phenoxyphenyl)piperidine is Bruton’s tyrosine kinase (BTK) . BTK is a member of the Tec family kinase, expressed in B-lineage cells and myeloid cells, and is a key component of the B-cell receptor (BCR) signaling pathway . This pathway regulates the survival, activation, proliferation, differentiation, and maturation of B cells .

Mode of Action

4-(4-Phenoxyphenyl)piperidine interacts with its target, BTK, by inhibiting its activity . This inhibition disrupts the BCR signaling pathway, leading to a decrease in the survival, activation, proliferation, differentiation, and maturation of B cells .

Biochemical Pathways

The inhibition of BTK by 4-(4-Phenoxyphenyl)piperidine affects multiple signaling networks including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways . These pathways regulate the activation, survival, and proliferation of B cells .

Pharmacokinetics

It is known that the compound has enhanced cns pharmacokinetic properties .

Result of Action

The result of the action of 4-(4-Phenoxyphenyl)piperidine is the inhibition of B-cell activation, survival, and proliferation . This leads to a decrease in the number of B cells, which can be beneficial in the treatment of diseases characterized by overactive or abnormal B-cell activity .

Action Environment

The action of 4-(4-Phenoxyphenyl)piperidine can be influenced by environmental factors. For example, the compound undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine

将来の方向性

生化学分析

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It’s known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways

特性

IUPAC Name |

4-(4-phenoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMOLUVQNWNTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454373 | |

| Record name | 4-(4-phenoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181207-55-6 | |

| Record name | 4-(4-phenoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

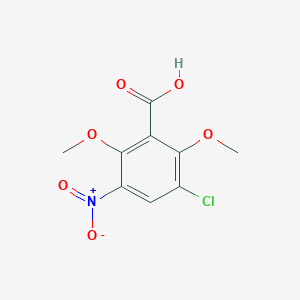

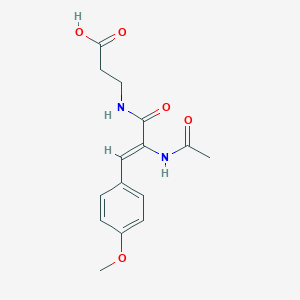

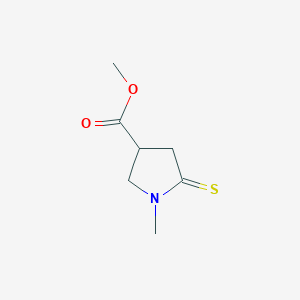

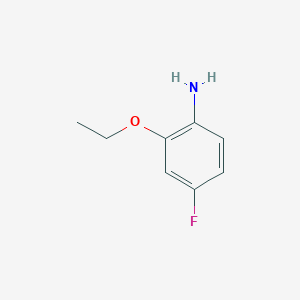

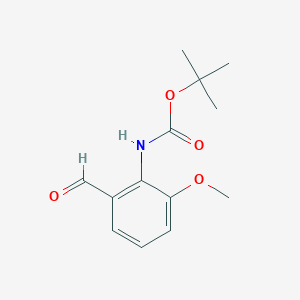

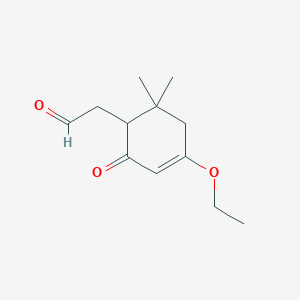

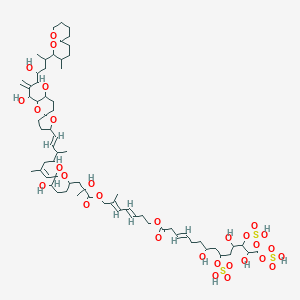

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-bis[(4-fluorophenyl)-(4-methylphenyl)methyl]urea](/img/structure/B68510.png)

![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B68520.png)

![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)